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Introduction
Foretinib, also known as XL880 or GSK1363089, is an orally bioavailable, multi-kinase

inhibitor developed for the treatment of cancer.[1] Its primary mechanism of action involves the

competitive inhibition of the ATP-binding sites of key receptor tyrosine kinases (RTKs)

implicated in tumor growth, angiogenesis, and metastasis.[2][3] The initial characterization of

Foretinib identified it as a potent dual inhibitor of the Mesenchymal-Epithelial Transition factor

(c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][4] Subsequent

studies revealed a broader spectrum of activity against other RTKs, including TIE-2, RON, AXL,

c-KIT, and FLT-3.[3][5][6] This document provides a detailed technical overview of the

preclinical data from the initial characterization of Foretinib, focusing on its biochemical

activity, cellular effects, and in vivo efficacy.

Data Presentation
The following tables summarize the key quantitative data from the initial preclinical evaluation

of Foretinib.

Table 1: In Vitro Kinase Inhibition Profile of Foretinib
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Target Kinase IC50 (nM) Source(s)

c-MET 0.4 [7]

KDR (VEGFR2) 0.8 - 0.9 [7][8]

TIE-2 1.1 [7]

VEGFR3/FLT4 2.8 [7]

RON 3.0 [7]

FLT-1 6.8 [7]

AXL Not specified [5][9]

c-KIT Not specified [3][6]

PDGFRβ Not specified [5][10]

Table 2: In Vitro Cellular Activity of Foretinib

Cell Line Cancer Type IC50 (nM) Source(s)

A549 Non-small cell lung 29 [7]

B16F10 Melanoma 40 [7]

HT29 Colorectal 165 [7]

MKN-45 Gastric ~10-100 [7][8]

KATO-III Gastric ~100 [7][8]

SNU-1 Gastric >100 [8]

Table 3: In Vivo Efficacy of Foretinib in Preclinical Xenograft Models
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Cancer Type Model Dose (mg/kg) Efficacy Source(s)

Ovarian Cancer
SKOV3ip1

Xenograft
30

86% tumor

weight inhibition
[11]

Ovarian Cancer HeyA8 Xenograft Not specified
71% tumor

weight inhibition
[11]

Melanoma
B16F10

Xenograft
30

64% tumor

growth inhibition
[7]

Melanoma
B16F10

Xenograft
100

87% tumor

growth inhibition
[7]

Triple-Negative

Breast Cancer

MDA-MB-231

Xenograft
15

42.8% tumor

inhibition rate
[12]

Triple-Negative

Breast Cancer

MDA-MB-231

Xenograft
50

79.2% tumor

inhibition rate
[12]

Hepatocellular

Carcinoma

Orthotopic &

Ectopic
Not specified

Dose-dependent

tumor growth

inhibition

[13]

Gastric Cancer
MKN-45

Xenograft
Not specified

Significant anti-

tumor activity
[8]

Table 4: Pharmacokinetic Parameters of Foretinib (Phase I Clinical Data)
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Parameter Value Condition Source(s)

Maximum Tolerated

Dose (MTD)
80 mg

Once daily, 28-day

cycle
[9]

Maximum Tolerated

Dose (MTD)
240 mg (3.6 mg/kg) 5 days on, 9 days off [5][14]

Time to Maximum

Concentration (Tmax)
~4 hours At MTD (80 mg) [9]

Peak Concentration

(Cmax)
46 ng/mL At MTD (80 mg) [9]

Trough Concentration 24 ng/mL At MTD (80 mg) [9]

Half-life (T1/2) 9.5 - 20 hours
Single oral dose (2-50

mg/kg) in mice
[12]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The

following sections describe the core experimental protocols used in the characterization of

Foretinib.

Kinase Inhibition Assays
To determine the half-maximal inhibitory concentration (IC50) of Foretinib against a panel of

kinases, multiple assay formats were employed.[7]

[³³P]-Phosphoryl Transfer Kinase Assay:

Plate Coating: 384-well microtiter plates were coated with 2 µ g/well of a protein or peptide

substrate (e.g., poly(Glu, Tyr) 4:1).

Compound Addition: A dilution series of Foretinib was added to the wells.

Kinase Reaction: The kinase enzyme and [³³P]-ATP were added to initiate the reaction.

Plates were incubated to allow for phosphoryl transfer to the substrate.
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Washing: Plates were washed to remove unbound [³³P]-ATP.

Detection: The amount of incorporated ³³P was measured using a scintillation counter.

Analysis: IC50 values were calculated by nonlinear regression analysis.[7]

Luciferase-Coupled Chemiluminescence Assay (Kinase-Glo):

Enzyme and Inhibitor Incubation: The target kinase and Foretinib were pre-incubated for

60 minutes in 384-well plates.

Reaction Initiation: A mixture of ATP and the appropriate peptide substrate was added to

start the kinase reaction. The reaction proceeded for 2-4 hours at room temperature.

ATP Measurement: An equal volume of Kinase-Glo® reagent was added. This reagent

contains luciferase, which produces a luminescent signal proportional to the amount of

remaining ATP.

Detection: Luminescence was measured using a plate reader. Lower luminescence

indicates higher kinase activity (more ATP consumption).

Analysis: IC50 values were calculated based on the reduction in ATP consumption.[7]

Cell Proliferation and Cell Cycle Analysis
Cell Proliferation Assay:

Cell Seeding: Cancer cell lines (e.g., SKOV3ip1, CaOV3) were seeded in multi-well plates

and allowed to adhere.

Treatment: Cells were treated with varying concentrations of Foretinib or vehicle control.

Incubation: Cells were incubated for a defined period (e.g., 24-72 hours).

Viability Assessment: Cell viability was assessed using methods such as MTT, SRB, or

automated cell counting.

Analysis: IC50 values for cell growth inhibition were determined.
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Cell Cycle Analysis:

Treatment: Cells were treated with Foretinib for 24 hours.[11]

Harvesting and Fixation: Cells were harvested, washed, and fixed in cold ethanol.

Staining: Fixed cells were resuspended in a Propidium Iodide (PI)/RNase staining buffer.

PI intercalates with DNA, providing a fluorescent signal proportional to DNA content.

Flow Cytometry: The DNA content of individual cells was analyzed using a FACS Calibur

or similar flow cytometer.

Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M)

was quantified to identify cell cycle arrest.[11] Foretinib was found to induce a G2/M

phase arrest.[11][13]

Western Blotting for Signaling Pathway Analysis
Cell Lysis: Cells, either untreated or treated with Foretinib and/or a growth factor like HGF,

were lysed in a buffer containing protease and phosphatase inhibitors to preserve protein

phosphorylation states.

Protein Quantification: The total protein concentration in the lysates was determined using a

BCA or Bradford assay.

SDS-PAGE: Equal amounts of protein from each sample were separated by size using

sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or

PVDF membrane.

Immunoblotting: The membrane was blocked and then incubated with primary antibodies

specific for target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt,

phospho-ERK).

Secondary Antibody & Detection: The membrane was incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a

chemiluminescent substrate.
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Imaging: The resulting light signal was captured on X-ray film or with a digital imaging

system. This technique was used to confirm that Foretinib inhibits the phosphorylation of c-

Met and its downstream effectors AKT and ERK.[8][11]

In Vivo Xenograft Tumor Studies
Cell Implantation: Human tumor cells (e.g., SKOV3ip1, MDA-MB-231) were injected

subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).

[11][12]

Tumor Growth: Tumors were allowed to grow to a palpable, measurable size.

Treatment Administration: Mice were randomized into groups and treated orally with

Foretinib (e.g., 30 mg/kg) or a vehicle control, typically once daily.[7][11]

Monitoring: Tumor volume and mouse body weight were measured regularly throughout the

study.

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for

further analysis, such as Western blotting or immunohistochemistry, to assess target

inhibition and effects on proliferation (Ki67) and apoptosis (TUNEL).[5][11]

Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with

Foretinib's initial characterization.
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Caption: Foretinib's dual inhibition of c-MET and VEGFR2 signaling pathways.
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Caption: Experimental workflow for the in vitro characterization of Foretinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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